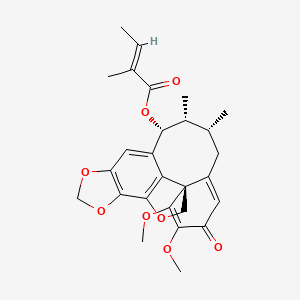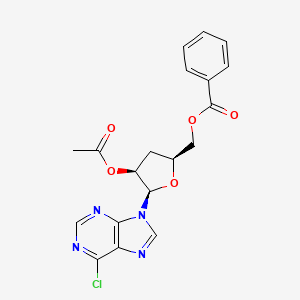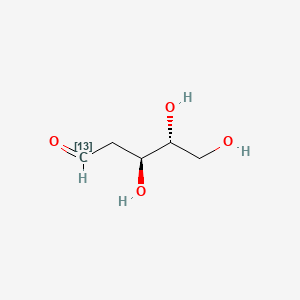
Thyminose-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thyminose-13C, also known as Deoxyribose-13C, is a carbon-13 labeled form of Thyminose. Thyminose is an endogenous metabolite, meaning it is naturally produced within organisms. The carbon-13 isotope is a stable, non-radioactive isotope of carbon, which makes this compound particularly useful in various scientific research applications, especially in metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thyminose-13C involves the incorporation of the carbon-13 isotope into the Thyminose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of deoxyribose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 enriched substrates and sophisticated purification techniques to obtain high-purity this compound. The production is often done under stringent quality control to ensure consistency and reliability .
Analyse Chemischer Reaktionen
Types of Reactions: Thyminose-13C can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but may involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield deoxyribonolactone, while reduction can produce deoxyribitol .
Wissenschaftliche Forschungsanwendungen
Thyminose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Helps in understanding the metabolic flux and the role of deoxyribose in nucleic acid metabolism.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in the study of metabolic engineering processes
Wirkmechanismus
The mechanism of action of Thyminose-13C involves its incorporation into metabolic pathways where it acts as a tracer. By tracking the carbon-13 isotope, researchers can gain insights into the metabolic processes and pathways involved. The molecular targets include enzymes and intermediates in the deoxyribose metabolic pathway, and the pathways involved are primarily those related to nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Deoxyribose: The non-labeled form of Thyminose.
Ribose-13C: Another carbon-13 labeled sugar used in similar metabolic studies.
Glucose-13C: A widely used carbon-13 labeled compound for studying glucose metabolism.
Uniqueness: Thyminose-13C is unique due to its specific labeling of the deoxyribose molecule, which makes it particularly useful for studying DNA and RNA metabolism. Unlike other labeled sugars, this compound provides specific insights into the pathways involving deoxyribose, making it invaluable for nucleic acid research .
Eigenschaften
Molekularformel |
C5H10O4 |
|---|---|
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
(3S,4R)-3,4,5-trihydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i2+1 |
InChI-Schlüssel |
ASJSAQIRZKANQN-VCIQXELJSA-N |
Isomerische SMILES |
C([13CH]=O)[C@@H]([C@@H](CO)O)O |
Kanonische SMILES |
C(C=O)C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


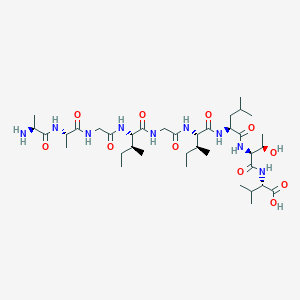
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
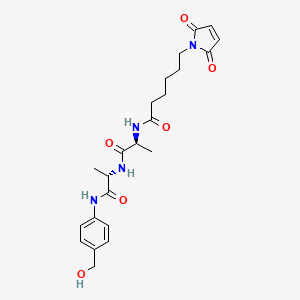
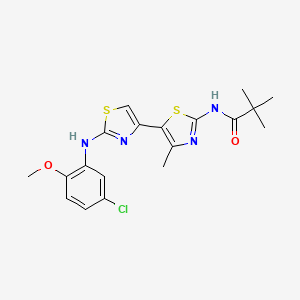
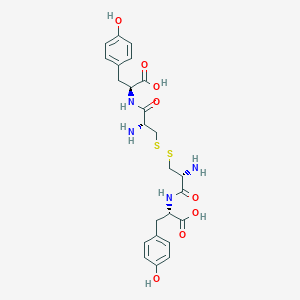

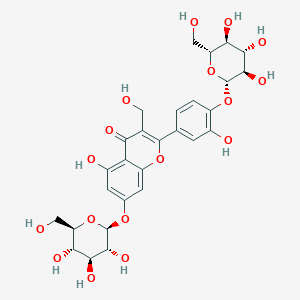
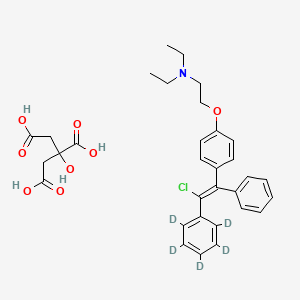
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)


